molecular formula C12H12FNOS B7630314 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole

4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole

Cat. No.: B7630314
M. Wt: 237.30 g/mol
InChI Key: NHZYGEZSTTUANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole is a chemical compound that belongs to the oxazole class of compounds. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. It has also been shown to possess anti-tuberculosis activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole in lab experiments is its potential as a lead compound for the development of new anti-inflammatory and anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole. One direction is the development of new analogs of the compound with improved solubility and potency. Another direction is the investigation of the compound's potential as an anti-tuberculosis agent. Additionally, the compound's mechanism of action could be further elucidated to better understand its anti-inflammatory and anti-cancer properties. Finally, the compound's potential as a lead compound for the development of new drugs could be further explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It possesses significant anti-inflammatory and anti-cancer properties and has been studied for its potential use as an anti-tuberculosis agent. Its mechanism of action is not fully understood, but it has been suggested that it exerts its effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. While the compound has several advantages for use in lab experiments, its relatively low solubility in water can make it difficult to work with. There are several future directions for research on this compound, including the development of new analogs with improved solubility and potency, investigation of its potential as an anti-tuberculosis agent, and further elucidation of its mechanism of action.

Synthesis Methods

The synthesis of 4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole is a multi-step process that involves the reaction of several reagents. The synthesis begins with the reaction of 3-fluorobenzaldehyde and 2,4-pentanedione in the presence of a catalyst to form a chalcone intermediate. This intermediate is then reacted with thioacetic acid in the presence of a base to form the desired compound.

Scientific Research Applications

4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess significant anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an anti-tuberculosis agent.

Properties

IUPAC Name

4-[(3-fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNOS/c1-8-12(9(2)15-14-8)7-16-11-5-3-4-10(13)6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZYGEZSTTUANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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